

Initial Investigations into Baxdrostat's Off-Target Effects: A Technical Guide

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Compound of Interest

Compound Name: Baxdrostat

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Introduction

Baxdrostat (formerly CIN-107 or RO6836191) is a novel, potent, and highly selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone synthesis in the adrenal cortex.[1][2][3] By directly targeting aldosterone production, **baxdrostat** represents a promising therapeutic agent for conditions driven by aldosterone excess, such as resistant hypertension and primary aldosteronism.[3][4] A critical aspect of the development of any aldosterone synthase inhibitor is its selectivity against the closely related 11 β -hydroxylase (CYP11B1) enzyme, which is essential for cortisol synthesis. [5] Off-target inhibition of CYP11B1 can lead to adrenal insufficiency, a serious adverse effect. This technical guide provides an in-depth overview of the initial investigations into the off-target effects of **baxdrostat**, focusing on its selectivity, preclinical evaluation, and clinical trial findings.

In Vitro Selectivity Profile

The cornerstone of **baxdrostat**'s safety profile is its high selectivity for CYP11B2 over CYP11B1. This selectivity has been quantified in various in vitro studies.

Data Presentation: In Vitro Selectivity of Aldosterone Synthase Inhibitors

Compound	Target Enzyme	Off-Target Enzyme	IC50 (CYP11B2)	IC50 (CYP11B1)	Selectivity Ratio (CYP11B1 IC50 / CYP11B2 IC50)	Reference
Baxdrostat	CYP11B2	CYP11B1	13 nmol/L	>1300 nmol/L	>100	[1]
Osilodrostat	CYP11B2	CYP11B1	-	-	~10	[1]
Fadrozole	CYP11B2	CYP11B1, Aromatase	-	-	~6	[1]

Experimental Protocols: In Vitro Selectivity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **baxdrostat** against human CYP11B2 and CYP11B1 to quantify its selectivity.

Methodology:

- System: A cell-based assay utilizing V79 Chinese hamster lung cells or HEK-293 cells stably transfected to express either recombinant human CYP11B2 or CYP11B1 is commonly employed.[\[1\]](#)
- Substrate: The natural substrate for both enzymes, 11-deoxycorticosterone, is added to the cell culture medium.[\[1\]](#)
- Inhibitor Addition: The transfected cells are incubated with a range of concentrations of **baxdrostat**.[\[1\]](#)
- Product Measurement: Following a defined incubation period, the supernatant is collected, and the levels of the enzymatic products (aldosterone for CYP11B2 and cortisol for CYP11B1) are quantified.[\[1\]](#)

- Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The selectivity ratio is then determined by dividing the IC50 for CYP11B1 by the IC50 for CYP11B2.[\[1\]](#)

Preclinical Investigations in Non-Human Primates

Preclinical studies in cynomolgus monkeys were crucial for evaluating the in vivo selectivity and potential off-target effects of **baxdrostat** before human trials.

Data Presentation: Preclinical Findings in Cynomolgus Monkeys

Study Type	Baxdrostat Dose	Effect on Aldosterone	Effect on Cortisol	Key Observation	Reference
Single Dose, ACTH Challenge	0.035 mg/kg to 30 mg/kg	70% to 90% decrease	No significant change	Inhibition of aldosterone synthesis without affecting ACTH-induced cortisol rise.	[2]
4-Week Repeat Dose	1, 7, and 40 mg/kg	Sustained suppression	No significant change at therapeutic doses	At high doses (40 mg/kg), signs of dehydration were observed, which were reversible.	[5]

Experimental Protocols: ACTH Challenge in Cynomolgus Monkeys

Objective: To assess the in vivo efficacy and selectivity of **baxdrostat** by measuring its impact on adrenocorticotrophic hormone (ACTH)-stimulated aldosterone and cortisol production.

Methodology:

- Animal Model: Healthy, adult cynomolgus monkeys are used.[\[2\]](#)[\[6\]](#)
- Acclimatization: Animals are acclimated to housing and handling procedures.
- Drug Administration: **Baxdrostat** is administered orally via gavage at various doses. A vehicle control group is included.
- ACTH Challenge: A bolus intravenous injection of ACTH (e.g., 1 µg/kg) is administered to stimulate the adrenal glands.
- Blood Sampling: Blood samples are collected at baseline (pre-drug), pre-ACTH, and at multiple time points post-ACTH challenge (e.g., 15, 30, 60, and 120 minutes).
- Hormone Analysis: Plasma concentrations of aldosterone and cortisol are measured using validated analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Analysis: The changes in aldosterone and cortisol levels from baseline and in response to the ACTH challenge are compared between the **baxdrostat**-treated and control groups.

Clinical Investigations of Off-Target Effects

Clinical trials in healthy volunteers and patients with hypertension have been instrumental in confirming the selectivity of **baxdrostat** and characterizing its safety profile in humans.

Data Presentation: Key Clinical Trial Findings on Off-Target Effects

Trial	Population	Baxdrost at Dose(s)	Effect on Aldosterone	Effect on Cortisol	Notable Off-Target Adverse Events	Reference
Phase I	Healthy Volunteers	0.5, 1.5, 2.5, 5.0 mg (multiple ascending doses)	Dose-dependent reduction (51-73% decrease on day 10)	No meaningful impact	Mild, dose-dependent decreases in plasma sodium and increases in potassium.	[7]
BrigHTN (Phase II)	Treatment-Resistant Hypertension	0.5, 1.0, 2.0 mg	Dose-dependent decrease	No effect	Hyperkalemia (>6.0 mmol/L) in 2 patients (did not recur after reinitiation). No adrenocortical insufficiency.	[8]
HALO (Phase II)	Uncontrolled Hypertension	0.5, 1.0, 2.0 mg	All doses reduced serum aldosterone	Not explicitly stated, but implied no effect	Hyperkalemia in a small percentage of patients.	[9]
BaxHTN (Phase III)	Uncontrolled or Resistant Hypertension	1.0, 2.0 mg	Significant reduction	No unanticipated safety findings	Hyperkalemia (>6.0 mmol/L) occurred in 2.3%	[10]

related to (1mg) and
cortisol 3.0%
(2mg) of
participants
. No
adrenocorti
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Experimental Protocols: Clinical Trial Endpoints for Off-Target Effects

Objective: To evaluate the safety and tolerability of **baxdrostat**, with a specific focus on potential off-target hormonal and metabolic effects.

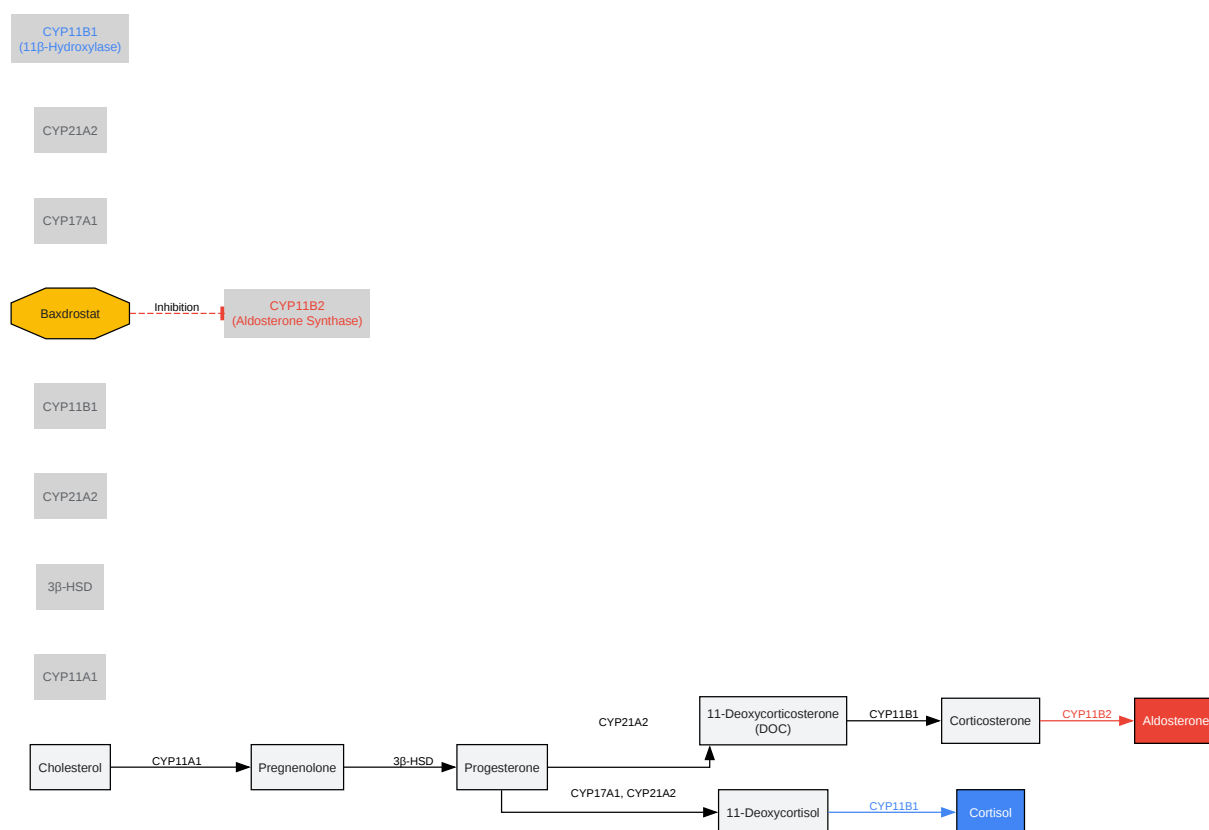
Methodology:

- Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.[\[9\]](#)
[\[10\]](#)[\[11\]](#)
- Participant Selection: Inclusion and exclusion criteria are rigorously defined for the target patient population (e.g., specific blood pressure levels, number of background antihypertensive medications).[\[9\]](#)[\[11\]](#)[\[12\]](#)
- Assessments:
 - Hormone Levels: Plasma and/or urine concentrations of aldosterone, cortisol, and their precursors are measured at baseline and at various time points throughout the study.[\[6\]](#)[\[7\]](#)
Validated assays such as HPLC-MS/MS are used for accurate quantification.
 - Electrolytes: Serum sodium and potassium levels are closely monitored.
 - Adverse Event Monitoring: All adverse events are recorded and assessed for their potential relationship to the study drug. Special attention is given to signs and symptoms of adrenal insufficiency (e.g., fatigue, dizziness, hypotension).

- Statistical Analysis: A detailed statistical analysis plan is pre-specified to compare the incidence of adverse events and changes in laboratory parameters between the **baxdrostat** and placebo groups.[10]

Visualizations

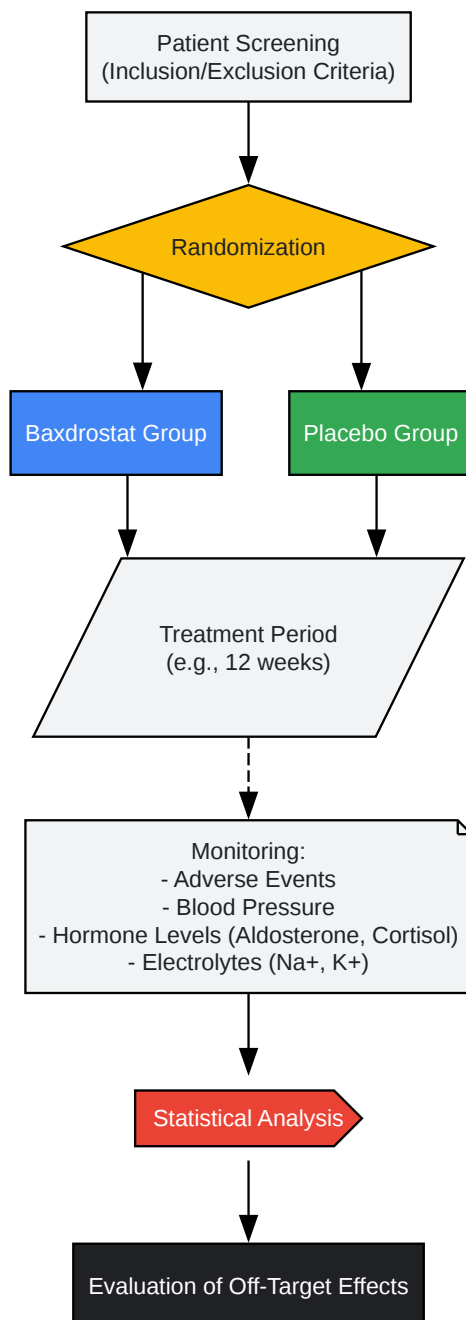
Signaling Pathway: Steroidogenesis in the Adrenal Cortex



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Caption: Steroidogenesis pathway showing **Baxdrostat**'s selective inhibition of CYP11B2.

Experimental Workflow: Clinical Trial for Off-Target Effect Assessment

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